molecular formula C8H10ClF2N B1424426 (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride CAS No. 1415303-43-3

(S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride

Cat. No.: B1424426
CAS No.: 1415303-43-3
M. Wt: 193.62 g/mol
InChI Key: BDCJXEVNICFRSL-JEDNCBNOSA-N
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Description

(S)-1-(2,3-Difluorophenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of two fluorine atoms on the phenyl ring and an ethanamine group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,3-Difluorophenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2,3-difluorobenzaldehyde.

    Reductive Amination: The 2,3-difluorobenzaldehyde undergoes reductive amination with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This step yields (S)-1-(2,3-difluorophenyl)ethanamine.

    Hydrochloride Formation: The free base (S)-1-(2,3-difluorophenyl)ethanamine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,3-Difluorophenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(2,3-Difluorophenyl)ethanamine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the effects of fluorinated compounds on biological systems.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(2,3-Difluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter systems, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2,3-Difluorophenyl)ethanamine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.

    1-(2,4-Difluorophenyl)ethanamine hydrochloride: A structural isomer with fluorine atoms at different positions on the phenyl ring.

    1-(2,3-Dichlorophenyl)ethanamine hydrochloride: A similar compound with chlorine atoms instead of fluorine.

Uniqueness

(S)-1-(2,3-Difluorophenyl)ethanamine hydrochloride is unique due to its specific stereochemistry and the presence of fluorine atoms, which confer distinct chemical and biological properties. The fluorine atoms enhance metabolic stability and binding affinity, making it a valuable compound in drug development.

Properties

IUPAC Name

(1S)-1-(2,3-difluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCJXEVNICFRSL-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C(=CC=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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